Piperazine, 1-methyl-4-(2,2,4,4-tetramethylvaleryl)-
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Overview
Description
1-Methyl-4-(2,2,4,4-tetramethylvaleryl)piperazine is a synthetic organic compound belonging to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(2,2,4,4-tetramethylvaleryl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2,2,4,4-tetramethylvaleryl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the product being purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is scaled up and optimized for large-scale production. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(2,2,4,4-tetramethylvaleryl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-Methyl-4-(2,2,4,4-tetramethylvaleryl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an anthelmintic agent.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2,2,4,4-tetramethylvaleryl)piperazine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Piperazine: The parent compound, widely used in pharmaceuticals and industrial applications.
1-Methylpiperazine: A simpler derivative with similar chemical properties.
4-Methylpiperazine: Another derivative with distinct pharmacological profiles
Uniqueness: 1-Methyl-4-(2,2,4,4-tetramethylvaleryl)piperazine is unique due to its bulky substituent, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from simpler piperazine derivatives and can lead to unique applications in research and industry .
Properties
CAS No. |
32905-69-4 |
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Molecular Formula |
C14H28N2O |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-1-(4-methylpiperazin-1-yl)pentan-1-one |
InChI |
InChI=1S/C14H28N2O/c1-13(2,3)11-14(4,5)12(17)16-9-7-15(6)8-10-16/h7-11H2,1-6H3 |
InChI Key |
WTBIGFDDMGBTSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C(=O)N1CCN(CC1)C |
Origin of Product |
United States |
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